![molecular formula C22H19F3N4O4S B460752 methyl 2-[[2-[[6-acetyl-3-cyano-4-(trifluoromethyl)-7,8-dihydro-5H-1,6-naphthyridin-2-yl]sulfanyl]acetyl]amino]benzoate CAS No. 664999-43-3](/img/structure/B460752.png)
methyl 2-[[2-[[6-acetyl-3-cyano-4-(trifluoromethyl)-7,8-dihydro-5H-1,6-naphthyridin-2-yl]sulfanyl]acetyl]amino]benzoate
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Overview
Description
“Methyl 2-[[2-[[6-acetyl-3-cyano-4-(trifluoromethyl)-7,8-dihydro-5H-1,6-naphthyridin-2-yl]sulfanyl]acetyl]amino]benzoate” is a complex organic compound. It contains several functional groups including an acetyl group, a cyano group, a trifluoromethyl group, a naphthyridin group, a sulfanyl group, an acetyl group, an amino group, and a benzoate group .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. For example, a study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The trifluoromethyl group, for example, would add a degree of electron-withdrawing character to the molecule, potentially affecting its reactivity .Chemical Reactions Analysis
The chemical reactivity of this compound would likely be influenced by the presence of its various functional groups. For instance, the cyano group could potentially undergo reactions such as nucleophilic addition or reduction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoromethyl group could potentially increase the compound’s lipophilicity, affecting its solubility in various solvents .Scientific Research Applications
Antibacterial and Antifungal Properties
Research indicates that certain 1,8-naphthyridine derivatives exhibit significant antimicrobial properties. For instance, a study synthesized various 2-amino-4-substituted aryl-6-(2-methyl-1,8-naphthyridin-3-yl) nicotinonitriles and found that some showed promising activities against pathogenic bacterial strains and fungi, suggesting potential as antimicrobial agents (Karabasanagouda & Adhikari, 2006).
Synthesis and Structure
Methyl 2-{(2-{methyl[2-(methoxycarbonyl)phenyl]amino}-2-oxoethyl)sulfonylamino}benzoate, a structurally related compound, demonstrated an exclusive cyclization to 2-substituted anilides of 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-sulfonic acid in the presence of bases, showcasing its unique chemical behavior and potential for further chemical applications (Ukrainets, Petrushova, Davidenko, & Grinevich, 2014).
Anticancer Assessment
A derivative of 2-Aminonicotinonitrile, structurally similar to the compound , was used to synthesize a range of derivatives, including 1,8-naphthyridine derivatives. These compounds were evaluated for their anticancer properties, indicating the potential of such derivatives in medical research and therapy (Mansour, Sayed, Marzouk, & Shaban, 2021).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
methyl 2-[[2-[[6-acetyl-3-cyano-4-(trifluoromethyl)-7,8-dihydro-5H-1,6-naphthyridin-2-yl]sulfanyl]acetyl]amino]benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19F3N4O4S/c1-12(30)29-8-7-17-15(10-29)19(22(23,24)25)14(9-26)20(28-17)34-11-18(31)27-16-6-4-3-5-13(16)21(32)33-2/h3-6H,7-8,10-11H2,1-2H3,(H,27,31) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIFKLXRJXXCXPB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)C(=C(C(=N2)SCC(=O)NC3=CC=CC=C3C(=O)OC)C#N)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19F3N4O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 2-[[2-[[6-acetyl-3-cyano-4-(trifluoromethyl)-7,8-dihydro-5H-1,6-naphthyridin-2-yl]sulfanyl]acetyl]amino]benzoate |
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